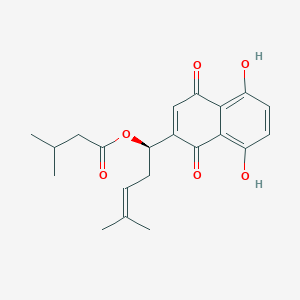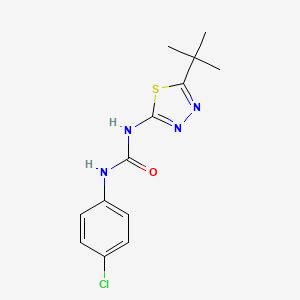
Rose oxide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Perfumery and Fragrance Industry
Rose oxide is a key component in the flavor and fragrance industry due to its ability to create rosy fragrances. It is particularly valued for its presence in essential oil-producing aromatic flowers like the rose-scented geranium, which is used extensively in perfumes .
Synthesis Methods
The chemical synthesis of rose oxide from citronellol is a common method. However, recent advancements have introduced a microbe-mediated biotransformation of citronellol into rose oxide. This single-step reaction, facilitated by microbes, represents a significant unexplored area that could lead to more efficient production methods .
Biological Production
Biotechnological production of rose oxide is an exciting alternative to chemical synthesis. The use of systems biology to develop microbial-mediated processes could potentially provide a more efficient yield and a move towards natural product synthesis .
Aroma Chemical Research
Rose oxide’s role as an aroma chemical is crucial. It is responsible for the characteristic rosy notes in various essential oils. Research into the synthesis of rose oxide stereoisomers has led to novel, safe, and cost-effective processes that could be scalable for industrial applications .
Authenticity and Quality Control
The distribution of citronellol enantiomers in rose oil is an important marker for authenticity. Studies on the chemical profiling of rose oils, including the analysis of rose oxide content, are vital for ensuring the quality and authenticity of rose oils produced industrially .
Enzymatic Modifications
Enzymes have been used to modify natural complex substances such as essential oils, which include rose oxide. Post-biosynthetic enzymatic conversion processes are being explored to enhance the aroma profile of essential oils and other natural products .
Agricultural Economics
The cultivation of rose oil, which contains rose oxide, is significant in countries like Turkey, Bulgaria, and India. The economic impact of rose oil production, driven by the demand for natural aromatic products, underscores the importance of rose oxide in global markets .
Green Chemistry
The move towards environmentally friendly chemical processes has led to the exploration of photooxygenation and other green chemistry methods for the synthesis of rose oxide. These methods aim to reduce the environmental impact of production while maintaining efficiency .
Mécanisme D'action
Target of Action
Rose oxide primarily targets the serotonergic pathway . This pathway involves serotonin, a key neurotransmitter that helps regulate mood, social behavior, appetite, digestion, sleep, memory, and sexual desire. The modulation of this pathway suggests that Rose oxide may have potential antidepressant activity .
Mode of Action
The mode of action of Rose oxide involves its interaction with receptors in the serotonergic pathway . Docking data suggest that Rose oxide can bind to these receptors, potentially modulating the pathway and exerting an antidepressant effect .
Biochemical Pathways
Rose oxide is an organic compound of the pyran class of monoterpenes . It’s synthesized through two divergent pathways: the 2-C-Methyl-D-Erythritol-4-Phosphate (MEP) pathway, which is mainly located in plastids and is responsible for the production of mono- and diterpenes, and the mevalonate (MVA) pathway, which is mainly located in the cytosol, endoplasmic reticulum, and peroxisomes .
Pharmacokinetics
The pharmacokinetic properties of Rose oxide indicate that it could be used orally, as it has good intestinal absorption . It also has regular hepatic metabolism and low toxicity, making it similar to pharmacological compounds . These properties impact the bioavailability of Rose oxide, influencing how much of the compound reaches its target sites in the body.
Result of Action
The primary result of Rose oxide’s action is its potential antidepressant activity . Treatment with Rose oxide was able to decrease the immobility time of animals in behavioral tests, suggesting an antidepressant effect . Additionally, Rose oxide has been reported to possess anti-inflammatory activity, associated with its ability to inhibit IL-1β production .
Action Environment
The action of Rose oxide can be influenced by various environmental factors. For instance, the production of Rose oxide in roses can be affected by the specific variety of rose, the geographical location, and the cultivation practices . Additionally, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other compounds.
Propriétés
IUPAC Name |
4-methyl-2-(2-methylprop-1-enyl)oxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-8(2)6-10-7-9(3)4-5-11-10/h6,9-10H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCBTSFUTPZVKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCOC(C1)C=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051771 | |
| Record name | 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless mobile liquid, powerful, distinctive geranium top note | |
| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
86.00 °C. @ 20.00 mm Hg | |
| Record name | Rose oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
764 mg/L @ 20 °C (exp), Slightly soluble in water; soluble in oils, soluble (in ethanol) | |
| Record name | Rose oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.873-0.877 | |
| Record name | Tetrahydro-4-methyl-2-(2-methylpropen-1-yl)pyran | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1246/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Rose oxide | |
CAS RN |
16409-43-1 | |
| Record name | Rose oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16409-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rose oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016409431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-Pyran, tetrahydro-4-methyl-2-(2-methyl-1-propen-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-2-(2-methylprop-1-en-1-yl)tetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-4-methyl-2-(2-methylprop-1-enyl)pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rose oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036097 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[3,5-Bis(1-hydroxyethyl)phenyl]ethanol](/img/structure/B1217820.png)




![1,8,8-Trimethyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B1217827.png)

![[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B1217830.png)
